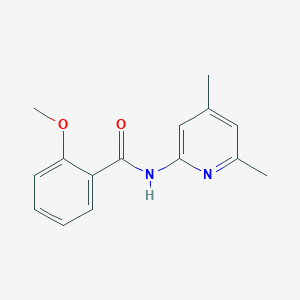
N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide, commonly known as DMBA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biotechnology. DMBA belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of DMBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DMBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. DMBA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
DMBA has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMBA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMBA has been found to inhibit the growth of fungal cells by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMBA in lab experiments is its wide range of biological activities. DMBA has been found to exhibit antitumor, anti-inflammatory, and antifungal properties, making it a versatile compound for research. However, one of the limitations of using DMBA in lab experiments is its potential toxicity. DMBA has been found to exhibit cytotoxic effects on some cell types, and caution should be exercised when handling and using this compound.
Direcciones Futuras
There are several future directions for DMBA research. One area of interest is the development of DMBA-based drugs for the treatment of cancer and other diseases. DMBA has been found to exhibit potent antitumor activity, and further research may lead to the development of more effective cancer treatments. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of DMBA. Understanding these mechanisms may lead to the development of more targeted and effective therapies. Additionally, the development of new synthesis methods for DMBA may lead to the production of more efficient and cost-effective compounds for research.
Métodos De Síntesis
DMBA can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-aminopyridine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMBA as a white crystalline solid with a melting point of approximately 177-179°C. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
DMBA has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. DMBA has been investigated for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and fungal infections.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-11(2)16-14(9-10)17-15(18)12-6-4-5-7-13(12)19-3/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCIODUBQYODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)
